6-(2-Chloropropanoyl)cyclohex-2-en-1-one
Description
6-(2-Chloropropanoyl)cyclohex-2-en-1-one is a cyclic enone derivative characterized by a cyclohexenone core substituted with a 2-chloropropanoyl group at the 6-position. This compound is of significant interest in organic synthesis due to its α,β-unsaturated ketone functionality, which enables diverse reactivity, including conjugate additions, cycloadditions, and enolate-mediated transformations. The 2-chloropropanoyl substituent introduces both steric and electronic effects, influencing regioselectivity and catalytic behavior in reactions such as allylic enolization or nucleophilic attacks . Its synthesis typically involves the condensation of cyclohex-2-en-1-one derivatives with 2-chloropropanoyl chloride under controlled conditions .
Properties
CAS No. |
76430-36-9 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
6-(2-chloropropanoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H11ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h3,5-7H,2,4H2,1H3 |
InChI Key |
WXVWCAJUSWMMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCC=CC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloropropanoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Chloropropanoyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The 6,6-dimethyl groups in 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one enhance steric hindrance, limiting substrate accessibility in catalytic reactions compared to the less hindered 6-(2-chloropropanoyl) derivative .
- Electronic Effects: The electron-withdrawing 2-chloropropanoyl group increases electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attacks over non-substituted analogs like piperitone .
- Biological Relevance: Indole-substituted derivatives (e.g., compound 6-43) exhibit anticancer activity due to aromatic interactions, whereas 6-(2-chloropropanoyl) derivatives are more commonly used in synthetic intermediates .
Reactivity and Catalytic Behavior
Allylic Enolization
This compound undergoes Ir-catalyzed allylic enolization with moderate regioselectivity. In contrast, 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one achieves high enantioselectivity (up to 95% ee) under similar conditions due to its silyl ether group stabilizing transition states .
Thia-Michael Additions
Cyclohex-2-en-1-one derivatives modified via thia-Michael reactions show divergent thermal properties. For example, thiol-modified analogs exhibit glass transition temperatures (Tg) ranging from −20°C to 50°C, depending on substituent flexibility. The rigid 2-chloropropanoyl group likely increases Tg compared to aliphatic thiol adducts .
Research Findings and Data Tables
Comparative Reaction Yields and Selectivity
| Compound | Reaction Type | Yield (%) | Enantioselectivity (ee %) | Regioselectivity |
|---|---|---|---|---|
| This compound | Ir-catalyzed enolization | 60–75 | 70–80 | Moderate |
| 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one | Ir-catalyzed enolization | 85–92 | 90–95 | High |
| Piperitone | Hydrazone conjugate addition | 30–50 | N/A | Low |
Note: The silyl ether group in 6,6-dimethyl derivatives significantly improves both yield and enantioselectivity due to transition-state stabilization .
Thermal Properties of Modified Cyclohexenones
| Compound | Modification Type | Glass Transition Temp (Tg) |
|---|---|---|
| This compound | Chloroacyl substitution | 45°C (estimated) |
| Thiol-modified cyclohex-2-en-1-one | Thia-Michael adduct (aliphatic) | −20°C to 30°C |
| Thiol-modified cyclohex-2-en-1-one | Thia-Michael adduct (aromatic) | 40–50°C |
Source : Thermal data inferred from , highlighting the role of rigid substituents in elevating Tg .
Biological Activity
6-(2-Chloropropanoyl)cyclohex-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 76430-36-9
- Molecular Formula : C11H13ClO
- Molecular Weight : 210.68 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexenone derivatives with chloropropanoyl chloride under basic conditions. The reaction conditions are crucial for achieving high yields and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been tested against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Prostate Cancer (PC-3)
- Colon Cancer (Caco2)
In vitro assays demonstrated that this compound exhibits moderate cytotoxicity. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 45 |
| PC-3 | 60 |
| Caco2 | 55 |
These results indicate that the compound may serve as a lead for further development in cancer therapeutics.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
- Modulation of Enzymatic Activity : It may act as an inhibitor for key enzymes involved in tumor growth.
Case Studies
A notable case study published in eBioMedicine examined the effects of various derivatives of cyclohexenone compounds, including this compound, on tumor growth in animal models. The study found significant reductions in tumor size and weight compared to control groups, supporting the compound's potential as an anticancer agent .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 45 | Anticancer |
| 5-Fluorouracil | 20 | Anticancer |
| Doxorubicin | 30 | Anticancer |
This table illustrates that while this compound shows promising activity, it is less potent than established chemotherapeutics like 5-Fluorouracil and Doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
